molecular formula C10H17ClN2O2 B1434116 N-[3-(dimethylamino)propyl]furan-2-carboxamide hydrochloride CAS No. 1293993-04-0

N-[3-(dimethylamino)propyl]furan-2-carboxamide hydrochloride

Cat. No.: B1434116
CAS No.: 1293993-04-0
M. Wt: 232.71 g/mol
InChI Key: FVOCVNKTLKOGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(dimethylamino)propyl]furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C10H17ClN2O2 and its molecular weight is 232.71 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity
A study on the synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides, related to the chemical structure of interest, showed that some furan-3-carboxamides exhibited significant in vitro antimicrobial activity against a variety of microorganisms, including yeast, filamentous fungi, bacteria, and alga (Zanatta et al., 2007).

Influenza A Virus Inhibition
Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A virus. These compounds, including 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide, showed potent antiviral activity, highlighting the potential utility of furan-carboxamide scaffolds in developing antiviral agents (Yongshi et al., 2017).

Surfactant Properties for Oil Fields
Research into carboxylic acid N-[3-(dimethylamino)propyl]amides, closely related to the specified compound, revealed their potential as cationic surfactants for hydrophobization in the oil industry. These amides show promise in enhancing oil recovery by modifying the wettability of reservoir rocks (Vlasova et al., 2017).

Anti-Bacterial Activities
A study on N-(4-bromophenyl)furan-2-carboxamide derivatives demonstrated notable in vitro anti-bacterial activities against drug-resistant bacteria strains. This research underlines the importance of furan-carboxamide derivatives in addressing antibiotic resistance, particularly against NDM-positive bacteria A. baumannii (Siddiqa et al., 2022).

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]furan-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2.ClH/c1-12(2)7-4-6-11-10(13)9-5-3-8-14-9;/h3,5,8H,4,6-7H2,1-2H3,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOCVNKTLKOGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=CO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.